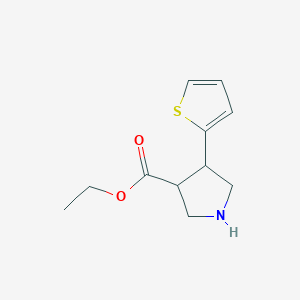
3-(4-Fluoro-3-methoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)butanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable butanoic acid derivative under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(4-Fluoro-3-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluoro-3-methylphenyl)butanoic acid: Similar structure but with a methyl group instead of a methoxy group.
3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a butanoic acid chain.
4-Methoxyphenylboronic acid: Lacks the fluoro group and has a boronic acid group.
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)butanoic acid is unique due to the combination of fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13FO3 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
3-(4-fluoro-3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(5-11(13)14)8-3-4-9(12)10(6-8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Clé InChI |
NYXMEVCNIMWOTM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=CC(=C(C=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)





![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)



![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
